molecular formula C27H42O4 B14625779 Prazerigenin A CAS No. 57701-28-7

Prazerigenin A

Cat. No.: B14625779
CAS No.: 57701-28-7
M. Wt: 430.6 g/mol
InChI Key: WWHAXDOZLPIUEY-SLPSHSHKSA-N
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Preparation Methods

The synthesis of Prazerigenin A involves multiple steps, typically starting from simpler steroidal precursors. The synthetic routes often include oxidation, reduction, and cyclization reactions under controlled conditions.

Chemical Reactions Analysis

Prazerigenin A undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Prazerigenin A has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Prazerigenin A involves its interaction with specific molecular targets and pathways. As a steroidal compound, it may interact with steroid receptors and influence various cellular processes. The exact molecular targets and pathways are still under investigation, but its biological activities suggest it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

Prazerigenin A can be compared with other similar steroidal compounds, such as:

    Diosgenin: Another steroidal sapogenin with similar biological activities.

    Sarsasapogenin: Known for its anti-inflammatory and cytotoxic properties.

    Hecogenin: Used in the synthesis of steroidal drugs.

This compound is unique due to its specific structure and the particular biological activities it exhibits .

Properties

CAS No.

57701-28-7

Molecular Formula

C27H42O4

Molecular Weight

430.6 g/mol

IUPAC Name

(1R,2R,4S,5'R,6R,7S,8R,9R,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-2,16-diol

InChI

InChI=1S/C27H42O4/c1-16-7-12-27(30-15-16)17(2)23-22(31-27)14-26(29)21-6-5-18-13-19(28)8-10-24(18,3)20(21)9-11-25(23,26)4/h5,16-17,19-23,28-29H,6-15H2,1-4H3/t16-,17+,19+,20+,21-,22+,23+,24+,25-,26-,27-/m1/s1

InChI Key

WWHAXDOZLPIUEY-SLPSHSHKSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@]4([C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O)C)C)O)C)OC1

Canonical SMILES

CC1CCC2(C(C3C(O2)CC4(C3(CCC5C4CC=C6C5(CCC(C6)O)C)C)O)C)OC1

Origin of Product

United States

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